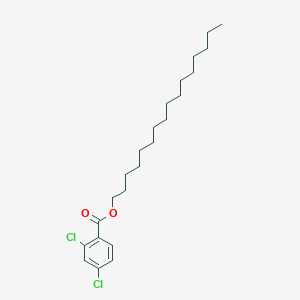
Hexadecyl 2,4-dichlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecyl 2,4-dichlorobenzoate is a chemical compound known for its unique properties and applications It is an ester derived from 2,4-dichlorobenzoic acid and hexadecanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexadecyl 2,4-dichlorobenzoate can be synthesized through esterification reactions. One common method involves reacting 2,4-dichlorobenzoic acid with hexadecanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced catalysts and purification techniques ensures the production of high-quality this compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Hexadecyl 2,4-dichlorobenzoate can undergo several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 2,4-dichlorobenzoic acid and hexadecanol.
Reduction: The compound can be reduced to its corresponding alcohol and carboxylic acid using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Reduction: Lithium aluminum hydride, dry ether, low temperatures.
Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or acetone, mild heating.
Major Products Formed
Hydrolysis: 2,4-dichlorobenzoic acid and hexadecanol.
Reduction: Hexadecanol and 2,4-dichlorobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Hexadecyl 2,4-dichlorobenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and materials.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, coatings, and polymers.
Wirkmechanismus
The mechanism of action of hexadecyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases, releasing 2,4-dichlorobenzoic acid and hexadecanol. The 2,4-dichlorobenzoic acid can then participate in various biochemical pathways, potentially affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Hexadecyl 2,4-dichlorobenzoate can be compared with other similar compounds, such as:
Hexadecyl benzoate: Lacks the chlorine substituents, resulting in different chemical reactivity and applications.
2,4-Dichlorobenzoic acid: The parent acid, which is more reactive and has different applications compared to its ester derivative.
Hexadecyl palmitate: Another ester with a different acid component, leading to variations in properties and uses.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical structure allows it to participate in various reactions and interact with different molecular targets, making it a valuable tool in multiple fields.
Eigenschaften
CAS-Nummer |
820238-93-5 |
|---|---|
Molekularformel |
C23H36Cl2O2 |
Molekulargewicht |
415.4 g/mol |
IUPAC-Name |
hexadecyl 2,4-dichlorobenzoate |
InChI |
InChI=1S/C23H36Cl2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-27-23(26)21-17-16-20(24)19-22(21)25/h16-17,19H,2-15,18H2,1H3 |
InChI-Schlüssel |
RBQHECJPSXSARZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


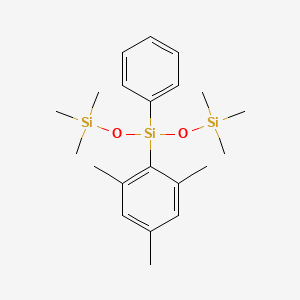
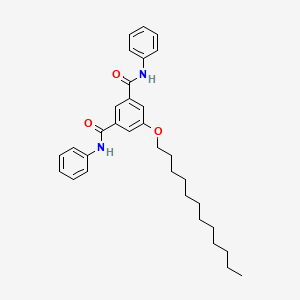
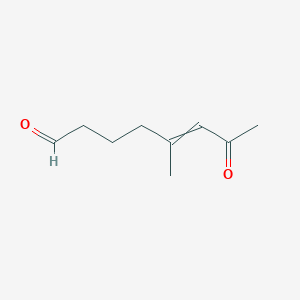
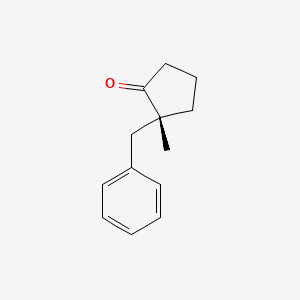
![1-[(4-Bromophenyl)ethynyl]-2-iodobenzene](/img/structure/B14218974.png)
![Methyl 5-(1-aminoethyl)-2-[(methanesulfonyl)amino]benzoate](/img/structure/B14218981.png)
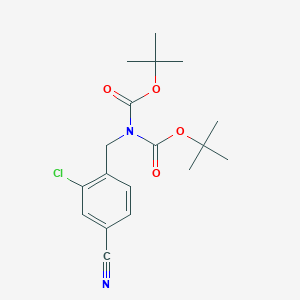
![Benzaldehyde, 3-hydroxy-4-[[4-(trifluoromethoxy)phenyl]methoxy]-](/img/structure/B14219001.png)
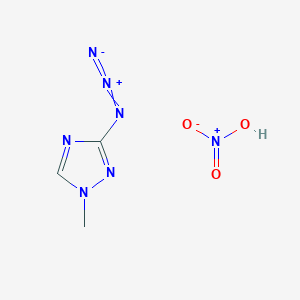
![1-Ethenyl-4-{[4-(4-pentylcyclohexyl)phenoxy]methyl}benzene](/img/structure/B14219003.png)
![2,3-Diphenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B14219009.png)
![1-[(2-Hydroxynaphthalen-1-yl)methyl]naphthalene-2,7-diol](/img/structure/B14219011.png)
![3-Pyridinecarbonitrile, 6-[3-(4-methoxyphenyl)-1-piperidinyl]-](/img/structure/B14219022.png)

